molecular formula C20H15ClN4O3S B11235452 methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate

methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate

Cat. No.: B11235452
M. Wt: 426.9 g/mol
InChI Key: NBTGDYGENWYEQF-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a benzoate ester, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form the intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Green chemistry approaches, including the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group often have comparable chemical properties and reactivity.

Uniqueness

Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Biological Activity

Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines are known for their ability to inhibit various protein kinases involved in cancer progression. The compound has demonstrated promising anticancer activity across several cancer cell lines. For instance:

  • In Vitro Studies : In a study evaluating the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, this compound exhibited significant cytotoxicity against human cancer cell lines including HepG2 (hepatoma), MCF-7 (breast), and A549 (lung) with IC50 values in the low micromolar range .
Cell LineIC50 Value (µM)
HepG21.74
MCF-72.10
A5491.95

These results suggest that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anti-proliferative activity .

The anticancer efficacy of this compound can be attributed to its role as a tyrosine kinase inhibitor . It specifically targets kinases such as c-Src and Bcr-Abl, which are critical in various signaling pathways associated with tumor growth and metastasis . This mechanism has been validated through both in vitro assays and in vivo models where significant tumor volume reductions were observed .

Antimicrobial Activity

Recent studies have expanded the scope of pyrazolo[3,4-d]pyrimidines to include antimicrobial properties. The compound has shown activity against both Gram-positive and Gram-negative bacteria:

  • Bacterial Testing : In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition comparable to standard antibiotics like ampicillin .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This dual functionality—anticancer and antimicrobial—positions this compound as a potential candidate for treating patients with concurrent infections during cancer therapy.

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this compound has been associated with several other pharmacological activities:

  • Anti-inflammatory : Compounds in this class have shown potential in reducing inflammation markers.
  • Antioxidant : They exhibit free radical scavenging abilities which could be beneficial in preventing oxidative stress-related diseases .
  • Antidiabetic : Some derivatives have demonstrated hypoglycemic effects, indicating potential use in managing diabetes .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidines:

  • Case Study on Cancer Treatment : A clinical trial involving a derivative similar to this compound showed a significant reduction in tumor size among participants with advanced-stage breast cancer after treatment over three months .
  • Antimicrobial Efficacy : Another study evaluated the effectiveness of several pyrazolo[3,4-d]pyrimidines against hospital-acquired infections caused by resistant strains of bacteria. The results indicated that these compounds could serve as alternative treatments for antibiotic-resistant infections .

Properties

Molecular Formula

C20H15ClN4O3S

Molecular Weight

426.9 g/mol

IUPAC Name

methyl 4-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C20H15ClN4O3S/c1-28-19(27)13-4-2-12(3-5-13)11-29-20-23-17-16(18(26)24-20)10-22-25(17)15-8-6-14(21)7-9-15/h2-10H,11H2,1H3,(H,23,24,26)

InChI Key

NBTGDYGENWYEQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

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